molecular formula C22H23N3O2S B4537768 4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide

4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide

Cat. No. B4537768
M. Wt: 393.5 g/mol
InChI Key: DHJMOERIDAKEPA-GYHWCHFESA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide involves various chemical processes, including condensation reactions. For instance, N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide and its analogs can be synthesized via condensation of nicotinic acid hydrazide with benzoylpyridine, showcasing the typical synthetic route for such compounds (Gueye et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide is characterized by X-ray crystallography. For example, the structure of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide was determined, showing that molecules are linked by intermolecular N---H...N hydrogen bonds, forming a continuous chain (Ozochukwu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds involve their ability to participate in various chemical reactions. For instance, the synthesis and reactions of compounds containing the benzenesulfonohydrazide moiety can lead to the formation of heterocyclic structures, indicating a broad reactivity profile that could be exploited in synthetic chemistry (Asegbeloyin et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. While specific data on 4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide is not available, related compounds exhibit crystalline structures and specific intermolecular interactions that define their physical state and solubility (Kanmazalp et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are crucial for understanding the behavior of such compounds in various environments. Studies on related compounds show that they can undergo reactions such as condensation, oxidation, and cyclization, providing insights into their chemical versatility and potential applications in synthesis and medicinal chemistry (Jamode et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities have been synthesized and analyzed for their crystalline structures and properties. For example, derivatives like 4-methyl-N′-[(3E)-2-(1-methylpropyl)-5-oxopyrrolidin-3-ylidene]benzenesulfonohydrazide have been studied for their condensation products and crystal structures, indicating potential in material science and crystallography research (Siegel et al., 2009).

Chemical Synthesis and Reactivity

Research on pyridine and fused pyridine derivatives, including reactions with arylidene malononitrile and other chemicals, suggests a broad interest in synthesizing novel compounds for potential pharmacological or material applications. The creation of isoquinoline derivatives and various pyridine carbonitriles demonstrates the versatility of these chemical frameworks in synthetic chemistry (Al-Issa, 2012).

Antimicrobial Activity

Compounds based on sulfonamido pyrazole and related structures have been evaluated for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. Such research involves synthesizing and testing various derivatives for activity against a range of microbial pathogens (El‐Emary, Al-muaikel, & Moustafa, 2002).

Optical and Material Properties

Studies on propane hydrazides and related compounds have investigated their third-order nonlinear optical properties, suggesting applications in optical devices such as limiters and switches. This research underscores the potential of such compounds in materials science, particularly in developing new materials for optical applications (Naseema et al., 2012).

Corrosion Inhibition

Derivatives with sulfonohydrazide groups have been explored as corrosion inhibitors for metals in acidic environments. This research is vital for industrial applications, where such compounds can protect metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Ichchou et al., 2019).

properties

IUPAC Name

4-(2-methylpropyl)-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-17(2)16-18-11-13-20(14-12-18)28(26,27)25-24-22(19-8-4-3-5-9-19)21-10-6-7-15-23-21/h3-15,17,25H,16H2,1-2H3/b24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJMOERIDAKEPA-GYHWCHFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylpropyl)-N'-[(Z)-phenyl(pyridin-2-yl)methylidene]benzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide
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